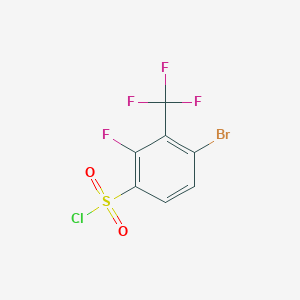

4-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride

描述

Chemical Identity and Structural Characterization of 4-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride

Systematic Nomenclature and IUPAC Conventions

The compound is systematically named This compound under IUPAC guidelines. This nomenclature reflects the substituents’ positions on the benzene ring: a bromine atom at position 4, a fluorine atom at position 2, and a trifluoromethyl group at position 3. The sulfonyl chloride functional group (-SO₂Cl) is appended to position 1 by default. The numbering prioritizes the sulfonyl chloride group as the principal functional group, followed by halogens and alkyl substituents in descending order of priority.

Molecular Formula and Weight Analysis

The molecular formula C₇H₂BrClF₄O₂S corresponds to a molecular weight of 341.51 g/mol , calculated as follows:

Crystallographic Data and Three-Dimensional Configuration

Crystallographic data for this compound, such as unit cell parameters or space group symmetry, are not reported in existing literature. However, analogous sulfonyl chlorides like 4-(trifluoromethyl)benzenesulfonyl chloride (CAS 2991-42-6) exhibit monoclinic crystal systems with a density of 1.5 g/cm³. Computational modeling using the SMILES string Fc1c(ccc(Br)c1C(F)(F)F)S(=O)(=O)Cl predicts a planar benzene ring with substituents arranged orthogonally to minimize steric hindrance. The sulfonyl chloride group adopts a tetrahedral geometry around the sulfur atom.

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR : The aromatic proton environment is deshielded due to electron-withdrawing groups. A singlet at δ 7.8–8.2 ppm corresponds to the proton adjacent to the sulfonyl chloride group, while coupling between fluorine and hydrogen atoms splits signals into doublets or triplets.

¹³C NMR : Peaks at δ 120–125 ppm arise from carbons bonded to halogens, with the trifluoromethyl carbon appearing near δ 110–115 ppm (q, J = 32 Hz). The sulfonyl chloride carbon resonates at δ 165–170 ppm.

¹⁹F NMR : Three distinct signals are expected: δ -60 ppm (CF₃), δ -110 ppm (C-F), and δ -45 ppm (SO₂Cl adjacent F).

Infrared (IR) Absorption Profile

Key IR absorptions include:

- S=O asymmetric stretch : 1360–1390 cm⁻¹

- S=O symmetric stretch : 1150–1180 cm⁻¹

- C-F stretches : 1100–1250 cm⁻¹ (trifluoromethyl) and 1000–1100 cm⁻¹ (aryl-F)

- C-Br stretch : 550–600 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) yields characteristic fragments:

- Base peak : m/z 283 [M⁺ – Cl] due to loss of chlorine.

- m/z 245 : [M⁺ – SO₂Cl] from cleavage of the sulfonyl chloride group.

- m/z 159 : [C₆H₂BrF₃]⁺ resulting from benzene ring retention with halogens. Isotopic patterns for bromine (1:1 ratio at m/z 79/81) and chlorine (3:1 ratio at m/z 35/37) confirm elemental composition.

属性

IUPAC Name |

4-bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4O2S/c8-3-1-2-4(16(9,14)15)6(10)5(3)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWMPJLJJNBHOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)F)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of a suitable aromatic precursor. One common method is the reaction of 4-bromo-2-fluoro-3-(trifluoromethyl)benzene with chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or chloroform to facilitate the reaction. The mixture is then heated to promote the sulfonylation process, resulting in the formation of the desired sulfonyl chloride compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a larger scale.

化学反应分析

Types of Reactions

4-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidative conditions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Sulfonic Acids: Formed under oxidative conditions.

科学研究应用

4-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is employed in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.

作用机制

The mechanism of action of 4-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can interact with biological targets such as enzymes and receptors. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

相似化合物的比较

Comparison with Structurally Similar Sulfonyl Chlorides

Positional Isomers and Substituent Effects

4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride (CAS: 176225-10-8)

- Applications : Used in synthesizing sulfonamide derivatives for medicinal chemistry .

- Purity : 96% (QA-4650, Combi-Blocks) .

2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS: 176225-08-4)

- Structure : Bromo at position 2, trifluoromethyl at position 3.

- Reactivity : The altered substituent positions create a steric environment distinct from the target compound, influencing nucleophilic substitution rates.

- Purity : 98% (SS-4450, Combi-Blocks) .

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS: 351003-46-8)

- Structure : Bromo at position 3, trifluoromethyl at position 4.

- Key Difference : Lack of fluorine and differing substituent positions result in reduced polarity compared to the target compound.

Functional Group Variations

2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride

- Structure : Features a difluoroethoxy group instead of bromo/fluoro.

- Applications: Critical intermediate in synthesizing penoxsulam, a herbicide .

- Reactivity : The ether-linked difluoroethoxy group enhances solubility in polar solvents, contrasting with the halogen-dominated hydrophobicity of the target compound .

4-(Trifluoromethyl)benzenesulfonyl chloride

Electronic and Steric Properties

- Electron-Withdrawing Effects : The trifluoromethyl and fluorine groups in the target compound amplify the electrophilicity of the sulfonyl chloride, accelerating reactions with amines or alcohols. Bromo’s inductive effect further enhances this property.

- Steric Hindrance : The proximity of substituents (Br at C4, F at C2, CF₃ at C3) may hinder nucleophilic approaches compared to less-substituted analogs like 4-(trifluoromethyl)benzenesulfonyl chloride .

Stability and Handling

- Storage : Similar halogenated sulfonyl chlorides (e.g., 2-(trifluoromethyl)benzamide) require storage at 0–6°C to prevent degradation, implying analogous handling needs for the target compound .

- Moisture Sensitivity: Sulfonyl chlorides are typically moisture-sensitive; the fluorine substituent may exacerbate hydrolysis risks compared to non-fluorinated analogs.

Data Tables

Table 1. Comparative Properties of Selected Sulfonyl Chlorides

生物活性

4-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride is an organic compound notable for its diverse applications in chemical synthesis and biological research. Its unique structure, featuring bromine, fluorine, and a trifluoromethyl group, contributes to its reactivity and potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₂BrClF₄O₂S

- Molecular Weight : Approximately 292.5 g/mol

- Physical State : Colorless liquid

- Boiling Point : 217–218 °C

- Density : 1.835 g/mL at 25 °C

The biological activity of this compound primarily stems from its sulfonyl chloride functional group, which acts as a potent electrophile. This allows the compound to engage in nucleophilic substitution reactions with biomolecules, leading to the formation of sulfonamide derivatives that can interact with various biological targets, such as enzymes and receptors.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing similar substituents have shown significant activity against Gram-positive bacteria, including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.39 to 3.12 mg/L, indicating strong antibacterial properties .

Cytotoxicity Studies

In evaluating the cytotoxic effects of related benzenesulfonate derivatives, it was found that while they exhibited potent antimicrobial activity, their cytotoxicity towards human lung fibroblasts (MRC-5) was notably low, with IC₅₀ values exceeding 12.3 mg/L. This suggests that these compounds may be promising candidates for further development as antibacterial agents with acceptable safety profiles .

Study on Antibacterial Activity

A comparative study investigated the antibacterial efficacy of several benzenesulfonate derivatives against various strains of bacteria. The results indicated that compounds with trifluoromethyl groups significantly enhanced antibacterial activity compared to their non-fluorinated counterparts. Notably, the presence of multiple halogen substituents correlated with increased potency against enterococci strains .

| Compound | MIC against MSSA (mg/L) | MIC against MRSA (mg/L) | IC₅₀ (mg/L) |

|---|---|---|---|

| Compound A | 0.39 | 0.78 | >12.3 |

| Compound B | 1.56 | 2.34 | >12.3 |

| Compound C | 0.78 | 1.56 | >12.3 |

Synthesis and Modification Studies

The compound has also been utilized in synthetic pathways aimed at creating bioactive molecules through modifications of proteins and peptides. These modifications allow researchers to study structural and functional relationships within biomolecules, providing insights into their biological roles .

常见问题

Basic Question: What are the recommended synthetic routes for preparing 4-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride in laboratory settings?

Methodological Answer:

The synthesis typically involves sulfonation and halogenation steps. A common approach is the chlorosulfonation of a bromo-fluoro-trifluoromethylbenzene precursor using chlorosulfonic acid under anhydrous conditions. Key steps include:

- Precursor functionalization: Introduce the sulfonyl group via electrophilic substitution at low temperatures (0–5°C) to minimize side reactions .

- Purification: Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Purity (>98%) is verified by GC or HPLC .

- Safety: Conduct reactions in a fume hood due to HCl gas evolution, and store under inert gas (e.g., argon) to prevent hydrolysis .

Basic Question: How should researchers assess the purity and structural integrity of this compound?

Methodological Answer:

Combine analytical techniques for robust characterization:

- Chromatography: GC or HPLC with UV detection (λ = 254 nm) to confirm purity (>98%) .

- Spectroscopy:

- Mass spectrometry: High-resolution MS (HRMS) to verify molecular ion [M]<sup>+</sup> at m/z 273.50 (C6H3BrClFO2S) .

Advanced Question: What strategies optimize the stability of this sulfonyl chloride during long-term storage?

Methodological Answer:

Stability is compromised by moisture and heat. Mitigation strategies include:

- Storage: Seal in amber vials under inert gas (argon) at –20°C. Use molecular sieves (3Å) to absorb residual moisture .

- Decomposition monitoring: Regular <sup>35</sup>Cl NMR or FT-IR to detect hydrolysis (appearance of S=O stretches at 1370–1350 cm<sup>-1</sup>) .

- Alternative formulations: Prepare as a stable acetonitrile adduct for kinetic studies .

Advanced Question: How can computational modeling predict reactivity in nucleophilic substitution reactions?

Methodological Answer:

Use density functional theory (DFT) to model reaction pathways:

- Electrophilicity analysis: Calculate local electrophilicity indices (ω) at the sulfonyl chloride group to predict sites for nucleophilic attack (e.g., amines, alcohols) .

- Solvent effects: Simulate solvent polarity (e.g., DMF vs. THF) on activation energy using COSMO-RS models .

- Validation: Compare computed transition states with experimental kinetic data (e.g., Arrhenius plots) .

Advanced Question: How do steric and electronic effects influence its utility in synthesizing sulfonamide derivatives?

Methodological Answer:

The trifluoromethyl and bromo groups introduce steric hindrance and electron-withdrawing effects:

- Steric effects: Bulky substituents slow nucleophilic substitution; use polar aprotic solvents (DMF, DMSO) to enhance reactivity .

- Electronic effects: The electron-deficient aryl ring increases electrophilicity, favoring reactions with weak nucleophiles (e.g., anilines). Monitor via Hammett σpara values .

- Case study: In peptide coupling, adjust stoichiometry (1.2 eq. sulfonyl chloride) and reaction time (12–24 hrs) to achieve >90% yield .

Data Contradiction Analysis: How to resolve discrepancies in reported reaction yields for sulfonamide formation?

Methodological Approach:

Variables causing yield variations include:

- Purity of starting material: Impurities (e.g., hydrolyzed sulfonic acid) reduce effective concentration. Verify by GC before use .

- Reaction conditions: Moisture-sensitive reactions require strict anhydrous protocols (e.g., Schlenk line) .

- Nucleophile strength: Use Hammett plots to correlate nucleophile basicity with yield. For low-yield cases, switch to stronger bases (e.g., DBU) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。